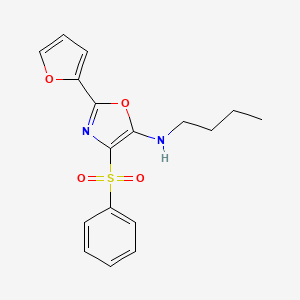

4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-2-3-11-18-16-17(19-15(23-16)14-10-7-12-22-14)24(20,21)13-8-5-4-6-9-13/h4-10,12,18H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWHHZIOPOVNDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and oxazole rings, followed by the introduction of the benzenesulfonyl and butyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as the use of green chemistry principles, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of polymers or advanced materials.

Mechanism of Action

The mechanism by which 4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonyl and Furan Substituents

Several structurally related compounds exhibit variations in substituents on the oxazole core, benzenesulfonyl group, or amine chain, leading to differences in bioactivity and physicochemical properties.

Physicochemical Properties

- Lipophilicity: The N-butyl chain in the target compound increases lipophilicity (logP ≈ 3.5–4.0) compared to N-benzyl (logP ≈ 4.2–4.5) or N-morpholinopropyl (logP ≈ 2.8–3.2) derivatives .

- Solubility : Polar substituents (e.g., morpholine in 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine) enhance aqueous solubility, whereas bulky alkyl chains (e.g., N-butyl) reduce it .

Toxicity and Selectivity

Biological Activity

4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine, commonly referred to as compound 823829-28-3, is a synthetic compound notable for its potential biological activities. Its molecular formula is and it features a complex structure that includes a furan ring, an oxazole moiety, and a benzenesulfonyl group. This compound has garnered attention in pharmacological research due to its diverse biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Antimicrobial Properties : Preliminary tests suggest that it exhibits antimicrobial activity against various pathogens, which may be linked to its ability to disrupt bacterial cell wall synthesis or function.

- Calcium Channel Modulation : The compound has been implicated in the modulation of calcium channels, suggesting potential cardiovascular implications. This is particularly relevant given the structural similarity to known calcium channel blockers.

Study 1: Enzymatic Inhibition

A study published in PMC explored the compound's effectiveness in inhibiting certain enzymes related to metabolic processes. The research found that at concentrations ranging from 0.5 µM to 10 µM, the compound demonstrated significant inhibition of target enzymes with an IC50 value of approximately 3.19 µM, indicating its potency .

Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus, suggesting it could be a candidate for developing new antimicrobial agents .

Study 3: Cardiovascular Effects

In a controlled experiment using isolated rat hearts, the compound was shown to decrease coronary resistance significantly when compared to control groups. This effect was measured over time and indicated a potential role in managing cardiac function through calcium channel interaction .

Data Table: Biological Activity Summary

Q & A

Q. Table 1: Synthesis Optimization

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| POCl₃-mediated cyclization | 65–78 | Reflux, 120°C, 3 h | |

| Microwave-assisted | 82 | 150°C, 20 min, solvent-free |

Basic: How is the molecular structure of this compound characterized in crystallographic studies?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL or SHELXTL software is the gold standard for structural refinement . Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.